1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]
Description
Significance of the Spirocyclic Benzofuran-Piperidine Moiety in Organic and Medicinal Chemistry
The spirocyclic benzofuran-piperidine moiety is a privileged scaffold in organic and medicinal chemistry due to a combination of advantageous structural and physicochemical properties. Spirocyclic systems, in general, offer a higher degree of three-dimensionality compared to their flat, sp2-rich counterparts. pharmablock.com This rigid, well-defined spatial arrangement can lead to more specific and potent interactions with biological targets. pharmablock.comguidechem.com
The benzofuran (B130515) component of the moiety is a common feature in many biologically active natural products and synthetic compounds, known to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, and antioxidant effects. mdpi.comscienceopen.com The piperidine (B6355638) ring, a ubiquitous nitrogen-containing heterocycle, is a key pharmacophore in numerous approved drugs, contributing to improved pharmacokinetic properties and target engagement. nih.govwhiterose.ac.uk
The fusion of these two important pharmacophores into a single spirocyclic system results in a scaffold with several key advantages for drug discovery:
Enhanced Target Binding: The three-dimensional nature of the spirocyclic core allows for more extensive and specific interactions with the binding sites of proteins, potentially leading to higher potency and selectivity. pharmablock.com
Improved Physicochemical Properties: Spirocyclic compounds often exhibit improved aqueous solubility and metabolic stability compared to their non-spirocyclic analogues. pharmablock.com
Novel Chemical Space: The unique architecture of spirocycles provides access to novel areas of chemical space, offering opportunities for the development of compounds with new mechanisms of action and intellectual property. pharmablock.com
Scaffold for Diverse Applications: The spiro[2-benzofuran-1,4'-piperidine] core has been utilized as a versatile scaffold for the development of therapeutic agents targeting a range of biological systems, particularly in the central nervous system. guidechem.comchemimpex.com
Overview of Research Trajectories for the Chemical Compound
Research centered around the 1'-substituted-3H-spiro[2-benzofuran-1,4'-piperidine] scaffold, including the N-benzyl derivative, has explored its potential in several therapeutic areas. The primary focus has been on its application in neuropharmacology, leveraging the structural similarities to known neuromodulators. cymitquimica.com
One significant area of investigation has been the development of antidepressant agents . Early research recognized that the aminoalkyl(aryl)isobenzofuran moiety is a common structural feature in established antidepressants. nih.gov This led to the synthesis and evaluation of various spiro[isobenzofuran-1,4'-piperidine] derivatives, which showed promising activity in preclinical models. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the piperidine nitrogen plays a crucial role in the observed biological activity. nih.gov
Another important research trajectory has been the design of ligands for sigma (σ) receptors . These receptors are involved in a variety of cellular functions and are considered promising targets for the treatment of cancer and neurodegenerative diseases like Alzheimer's. uniba.it Researchers have developed fluorescent derivatives of N-substituted 3H-spiro[isobenzofuran-1,4'-piperidine] to serve as high-affinity probes for studying σ2 receptors, demonstrating the scaffold's utility in creating tools for fundamental biological research. uniba.it
Furthermore, derivatives of this spirocyclic system have been investigated as melanocortin subtype-4 receptor (MC4R) agonists . researchgate.net The MC4R is a key regulator of energy homeostasis, making it an attractive target for the development of anti-obesity therapeutics. The design and synthesis of potent and selective MC4R agonists based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been reported, with some compounds demonstrating oral bioavailability and efficacy in animal models of weight management. researchgate.net
The versatility of the 1'-substituted-3H-spiro[2-benzofuran-1,4'-piperidine] core continues to make it a valuable starting point for the design of novel therapeutic agents targeting a range of biological pathways.
Structure
3D Structure
Properties
IUPAC Name |
1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-6-16(7-3-1)14-20-12-10-19(11-13-20)18-9-5-4-8-17(18)15-21-19/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCPWIBLOQTVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196292 | |
| Record name | 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-43-7 | |
| Record name | 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37663-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]
The construction of the 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] core relies on multi-step reaction sequences that meticulously build the bicyclic spiro system.
Multi-step Reaction Sequences
A prevalent and established method for the synthesis of the spiro[isobenzofuran-1(3H),4'-piperidine] scaffold involves a multi-step sequence that hinges on the formation of a key carbon-carbon bond followed by an intramolecular cyclization. One convenient laboratory synthesis for a related analog, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], provides a foundational approach. nih.gov This strategy can be adapted for the synthesis of the title compound. The general approach involves the lithiation of a suitably protected 2-bromobenzyl derivative, followed by the addition of 1-benzyl-4-piperidone, and subsequent acid-catalyzed cyclization to yield the spirocyclic core. nih.gov
Another established route for the synthesis of various spiro[ nih.govbenzofuran-1,4'-piperidines] involves the reaction of cyclic methyl acetals with trimethylsilyl cyanide as a key step for the introduction of a one-carbon residue at the 3-position. researchgate.net While this method focuses on derivatives with a substituent at the 3-position, the underlying principle of constructing the spirocyclic framework is relevant.
Key Intermediates and Synthetic Challenges
The successful synthesis of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] is contingent on the efficient formation and reaction of several key intermediates. In the lithiation-based approach, the primary intermediates are:
2-Bromobenzyl ether derivative : This serves as the precursor to the organolithium reagent.
Aryllithium species : The generation of this intermediate through halogen-metal exchange is a critical step.
Tertiary alcohol adduct : Formed from the reaction of the aryllithium with 1-benzyl-4-piperidone.
Carbocation intermediate : Generated during the acid-catalyzed cyclization of the tertiary alcohol.
3H-Spiro[2-benzofuran-1,4'-piperidine] itself is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
Several synthetic challenges are inherent in these pathways. The generation and stability of the aryllithium intermediate can be sensitive to reaction conditions, requiring low temperatures and anhydrous environments to prevent side reactions. The acid-catalyzed cyclization step may also present challenges, such as the potential for rearrangements or the formation of undesired byproducts. Furthermore, the purification of the final spirocyclic compound from reaction mixtures can be complex.
Development of Novel Synthetic Strategies
To overcome the limitations of traditional multi-step syntheses, researchers are exploring more efficient and innovative approaches, including microwave-assisted synthesis and multi-component reactions.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net In the context of spirocyclic compounds, microwave irradiation has been shown to considerably improve several reaction steps in the synthesis of related sigma (σ) receptor ligands with spiro[ nih.govbenzofuran-1,3'-pyrrolidine] frameworks. researchgate.net This suggests that microwave technology could be effectively applied to the synthesis of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine], potentially reducing reaction times and improving the efficiency of steps like the intramolecular cyclization. While specific microwave-assisted protocols for the title compound are not extensively detailed in the literature, the general success of this technique for similar spirocyclic systems indicates its high potential.
Multi-Component Reactions (MCRs) for Spirocyclic Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules. While a direct MCR for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] is not prominently reported, MCRs have been successfully employed for the synthesis of other spiro-heterocycles. For instance, a three-component reaction has been developed for the synthesis of spiro-pyrrolidine compounds based on a benzofuran (B130515) scaffold. mdpi.comnih.gov Additionally, one-pot multi-component condensation reactions are used to synthesize highly functionalized piperidines. scispace.com These examples demonstrate the feasibility of applying MCR strategies to construct the spiro[benzofuran-piperidine] core, which could significantly streamline the synthetic process. A hypothetical MCR for the title compound could involve the reaction of a 2-halobenzyl alcohol, an aldehyde, and a derivative of 1-benzyl-4-aminopiperidine.
Derivatization and Analogue Synthesis
The 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] scaffold serves as a versatile template for the synthesis of a wide range of analogues with potentially diverse biological activities. The versatility of the spiropiperidine scaffold has been demonstrated in the context of library synthesis through selective and sequential derivatization. nih.gov
A key point for derivatization is the secondary amine of the parent 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold. This allows for the introduction of various substituents on the piperidine (B6355638) nitrogen. For example, indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] portion have been functionalized with fluorescent tags to create novel fluorescent σ ligands.
Strategies for N-Substitution on the Piperidine Ring
The secondary amine of the parent 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold serves as a crucial handle for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. The introduction of the benzyl (B1604629) group to form the title compound, and other N-substitutions, can be achieved through several established synthetic protocols.
N-Alkylation: Direct N-alkylation is a common strategy to introduce the benzyl group. This typically involves the reaction of the parent spiro[isobenzofuran-1(3H),4'-piperidine] with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Common bases include potassium carbonate or triethylamine, with solvents like acetonitrile or dimethylformamide (DMF). The versatility of this method allows for the introduction of various substituted benzyl groups and other alkyl moieties. For instance, the alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] with 1-bromo-4-chlorobutane has been utilized in the synthesis of more complex derivatives.
Reductive Amination: An alternative and highly effective method for N-benzylation is reductive amination. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with benzaldehyde. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, yields the N-benzylated product. This method is particularly advantageous due to its mild reaction conditions and broad functional group tolerance.
N-Acylation and Subsequent Reduction: The piperidine nitrogen can also be acylated using benzoyl chloride or benzoic anhydride to form an amide. Subsequent reduction of the amide carbonyl group using strong reducing agents like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3-THF) provides the 1'-benzyl derivative. This multi-step approach offers an alternative route for N-functionalization.
Table 1: Comparison of N-Substitution Strategies
| Method | Reagents | Advantages | Disadvantages |
| N-Alkylation | Benzyl halide, Base (e.g., K2CO3) | Direct, versatile for various alkyl groups | Potential for over-alkylation, may require harsh conditions |
| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Mild conditions, good functional group tolerance | Requires a carbonyl compound as the precursor |
| N-Acylation/Reduction | Acylating agent (e.g., Benzoyl chloride), Reducing agent (e.g., LAH) | Provides an alternative route, useful for specific substrates | Multi-step process, use of strong reducing agents |
| N-Dealkylation/Re-alkylation | Dealkylating agent, then alkylating reagents | Offers synthetic flexibility | Adds extra steps to the synthesis |
Modifications on the Benzofuran Moiety
Functionalization of the benzofuran portion of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] is essential for exploring structure-activity relationships and optimizing the properties of these compounds. Modifications can be introduced on both the aromatic ring and the furan ring of the benzofuran system.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzofuran moiety is susceptible to electrophilic aromatic substitution reactions. Common transformations include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting aryl halides are valuable intermediates for further functionalization through cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group can then be reduced to an amino group, which can be further derivatized.
Friedel-Crafts Acylation and Alkylation: Under Lewis acid catalysis (e.g., AlCl3), the aromatic ring can be acylated or alkylated. These reactions allow for the introduction of various acyl and alkyl groups, expanding the chemical diversity of the scaffold.
The regioselectivity of these electrophilic substitutions is directed by the existing substituents on the benzofuran ring.
Cross-Coupling Reactions: Aryl halides, prepared as described above, can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. For instance, a bromo-substituted spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has been shown to be a versatile platform for derivatization via such cross-coupling reactions.
Modifications at the 3-Position: The 3-position of the benzofuran ring is another site for modification. The introduction of substituents at this position can significantly impact the biological activity of the molecule. For example, in related spiro[isobenzofuran-1(3H),4'-piperidines], the introduction of aryl groups at the 3-position has been explored. nih.gov Synthetic strategies to achieve this often involve the cyclization of appropriately substituted precursors.
Table 2: Examples of Benzofuran Modifications
| Reaction Type | Reagents and Conditions | Resulting Modification |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | Introduction of a bromine atom on the aromatic ring |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a biaryl system |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Introduction of an acyl group on the aromatic ring |
Bioisosteric Replacements, Including Sila-Analogues
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties.
Bioisosteric Replacement of the Piperidine Ring: The piperidine ring in the 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] scaffold can be replaced with other cyclic amines to explore different spatial arrangements and physicochemical properties. One such bioisostere is the azaspiro[3.3]heptane ring system. This replacement can lead to improved solubility and metabolic stability while maintaining or improving biological activity.
Bioisosteric Replacement of the Benzofuran Moiety: The benzofuran moiety itself can be replaced with other bicyclic aromatic or heteroaromatic systems. A common bioisosteric replacement for benzofuran is indole, where the oxygen atom is replaced by a nitrogen atom. This change can alter the hydrogen bonding capabilities and electronic properties of the molecule, potentially leading to different biological activities. Other possible replacements include benzothiophene (sulfur analog) and various other fused heterocyclic systems.
Sila-Analogues: The replacement of a carbon atom with a silicon atom, known as sila-substitution, is an emerging strategy in drug design. In the context of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine], a silicon atom could potentially replace the oxygen atom in the benzofuran ring to create a spiro[2-silabenzofuran-1,4'-piperidine] analogue. This modification would significantly alter the electronic properties, bond angles, and lipophilicity of the molecule, which could lead to novel pharmacological profiles. The synthesis of such sila-analogues would likely require the development of novel synthetic routes, potentially involving the cyclization of appropriately functionalized organosilane precursors. To date, the synthesis of sila-analogues of this specific spirocyclic system has not been reported in the literature, representing a potential area for future research.
Table 3: Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Piperidine | Azaspiro[3.3]heptane | Improved solubility and metabolic stability |
| Benzofuran | Indole | Altered hydrogen bonding and electronic properties |
| Benzofuran | Benzothiophene | Modified electronic and steric properties |
| Oxygen in Benzofuran | Silicon (Sila-analogue) | Significant changes in electronic properties, bond angles, and lipophilicity |
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Sigma Receptor Affinity
The affinity of spiro[benzofuran-piperidine] derivatives for sigma receptors is profoundly influenced by the nature and position of substituents on both the piperidine (B6355638) and benzofuran (B130515) moieties, as well as by modifications to the core spirocyclic structure.
Impact of N-Substituents on Receptor Binding
The substituent attached to the piperidine nitrogen is a critical determinant of both sigma receptor affinity and selectivity. Research on the closely related spiro[isobenzofuran-1(3H),4'-piperidines] has demonstrated a clear trend. nih.gov
Small N-substituents, such as hydrogen, methyl, or ethyl groups, result in compounds with very low affinity for both sigma-1 and sigma-2 receptors. nih.gov As the size of the substituent increases to medium-sized alkyl or aralkyl groups like propyl, butyl, or phenylethyl, there is a significant increase in potency; however, these compounds tend to be unselective, binding with similar affinity to both sigma receptor subtypes. nih.gov
Further increasing the chain length and lipophilicity of the N-substituent can lead to compounds that retain high affinity for the sigma-2 binding site while exhibiting increased selectivity over the sigma-1 site. nih.gov For instance, the introduction of a 4-cyclohexyl-1-butyl group on the piperidine nitrogen resulted in a compound with subnanomolar affinity for the sigma-2 receptor and high selectivity. nih.gov In the context of the 1'-benzyl substitution, it has been noted that a benzyl (B1604629) residue at the piperidine nitrogen is advantageous for achieving high sigma-1 receptor affinity. nih.gov
| N-Substituent | σ1 Affinity (IC50, nM) | σ2 Affinity (IC50, nM) |
|---|---|---|
| Hydrogen | > 100 | > 100 |
| Methyl | > 100 | > 100 |
| Ethyl | > 100 | > 100 |
| Propyl | 2-5 | 2-5 |
| Butyl | 2-5 | 2-5 |
| Phenylethyl | 2-5 | 2-5 |
| 4-Cyclohexyl-1-butyl | 1.5 | 0.07 |
Data for N-Substituted Spiro[isobenzofuran-1(3H),4'-piperidines]
Influence of Substituents on the Benzofuran Ring
Substituents on the aromatic portion of the benzofuran ring system have been shown to primarily modulate the affinity for sigma-1 receptors. In studies of spiro[isobenzofuran-1(3H),4'-piperidine] analogs, the position of the substituent on the benzene (B151609) ring was found to be a key factor in determining sigma-1 versus sigma-2 selectivity. nih.gov
Specifically, the introduction of fluorine or trifluoromethyl groups at the 4- or 7-position of the isobenzofuran (B1246724) moiety leads to compounds with high affinity for sigma-2 receptors and a marked decrease in affinity for sigma-1 receptors. nih.gov Conversely, placing substituents such as fluorine, trifluoromethyl, or methyl at the 5- or 6-position results in an increased affinity for sigma-1 receptors, thereby producing less selective compounds. nih.gov
| Substituent Position | Substituent | σ1 Affinity (IC50, nM) | σ2 Affinity (IC50, nM) |
|---|---|---|---|
| 4-position | F, CF3 | > 100 | 0.5-2 |
| 7-position | F, CF3 | > 100 | 0.5-2 |
| 5-position | F, CF3, Me | 5-30 | 0.3-7 |
| 6-position | F, CF3, Me | 5-30 | 0.3-7 |
Data for Substituted Spiro[isobenzofuran-1(3H),4'-piperidines]
Effects of Spirocenter Modifications
Alterations to the spirocyclic core of these molecules have a significant impact on their interaction with sigma receptors. Exchanging the isobenzofuran moiety with other heterocyclic systems like thioisobenzofuran, benzofuran, or benzopyran affects both affinity and selectivity. nih.gov
A notable modification is the introduction of a cyano group at the 3-position of the spirocycle in both spiro[ nih.govbenzopyran-1,4'-piperidines] and spiro[ nih.govbenzofuran-1,4'-piperidines]. This structural change has been found to confer high affinity and selectivity for the sigma-1 receptor. acs.org For example, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile is a highly potent sigma-1 receptor ligand with a Ki value of 1.54 nM and a sigma-1/sigma-2 selectivity ratio of 1030. acs.org
Furthermore, the connectivity of the piperidine ring to the benzofuran system is crucial. Symmetrically connected spiro[ nih.govbenzopyran-1,4'-piperidines] are highly potent and selective sigma-1 receptor ligands. nih.gov In contrast, unsymmetrically connected spiro[ nih.govbenzopyran-1,3'-piperidines], which have a reduced distance between the aromatic system and the basic nitrogen atom, exhibit remarkably lower sigma-1 receptor affinities, although they retain selectivity over sigma-2 and NMDA receptors. nih.gov
Stereochemical Aspects in Pharmacological Activity
The role of stereochemistry in the pharmacological activity of spiro[benzofuran-piperidine] derivatives is an important consideration, as the spirocyclic nature of these compounds creates a chiral center. However, specific studies on the differential sigma receptor binding of the individual enantiomers of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] are not extensively reported in the literature.
In a study of unsymmetrically connected spiro[ nih.govbenzopyran-1,3'-piperidines], the cis- and trans-diastereomers were separated and their affinity for sigma receptors was evaluated. The results indicated that a stereoselective interaction with the sigma-1 receptor protein was not observed between these diastereomers. nih.gov This suggests that for this particular scaffold, the spatial orientation of the piperidine ring relative to the benzopyran system did not significantly influence binding to the sigma-1 receptor.
While this provides some insight, it is important to note that the influence of stereochemistry can be highly dependent on the specific compound and its interaction with the receptor binding site. Therefore, the potential for enantioselective binding of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] to sigma receptors remains an area for further investigation.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have emerged as valuable tools for elucidating the SAR of sigma receptor ligands, including those with a spiro[benzofuran-piperidine] scaffold. These methods provide insights into the binding modes and key interactions of ligands with the receptor, which can guide the design of new and improved compounds.
Molecular docking and molecular dynamics simulations have been employed to understand the binding of piperidine-based ligands to the sigma-1 receptor. rsc.orgnih.gov These studies have helped to identify crucial amino acid residues within the receptor's binding pocket that interact with the ligands. rsc.org For a potent piperidine/piperazine-based sigma-1 receptor agonist, computational studies revealed that the piperidine nitrogen atom acts as the positive ionizable functionality, while the benzyl moiety can occupy a secondary hydrophobic pocket within the receptor. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been developed for structurally diverse sets of sigma-1 receptor antagonists. researchgate.net These models can predict the binding affinity of new compounds and provide a visual representation of the steric and electronic features that are important for high-affinity binding. Such models can be instrumental in the virtual screening of compound libraries to identify novel sigma receptor ligands and in the rational design of derivatives of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] with optimized affinity and selectivity. researchgate.net
Pharmacological and Biological Characterization Non Human & in Vitro
Sigma Receptor Ligand Properties
The affinity and selectivity of ligands based on the spiro[benzofuran-1,4'-piperidine] core are highly dependent on the substituents on both the piperidine (B6355638) nitrogen and the benzofuran (B130515) ring system. The N-benzyl group is a key feature that generally confers high affinity for sigma receptors.
Research into spiro[isobenzofuran-1,4'-piperidine] derivatives has shown that the nature of the N-substituent is critical for both affinity and selectivity. nih.gov While small N-substituents like methyl or ethyl groups result in very low affinity, medium-sized substituents such as propyl, butyl, or phenylethyl—a group structurally similar to benzyl (B1604629)—lead to potent but often unselective compounds. nih.gov
However, specific substitutions on the benzofuran portion of the molecule, in combination with the N-benzyl group, can produce ligands with both high potency and remarkable selectivity for the σ1 receptor. For instance, a 3-methoxy derivative, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], is a potent σ1 receptor ligand with a binding affinity (Ki) of 1.14 nM. nih.gov Similarly, a related compound, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile, also demonstrates high affinity for the σ1 receptor with a Ki value of 1.54 nM. acs.org These findings underscore that while the N-benzyl group is a primary determinant of affinity, other structural modifications are crucial for achieving high selectivity.
The selectivity profile of these compounds for the σ1 receptor over the σ2 receptor can be exceptionally high. The 3-methoxy analog, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], displays an extraordinary σ1/σ2 selectivity ratio of over 1100. nih.gov Likewise, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile has a σ1/σ2 selectivity ratio of 1030. acs.org This indicates a strong preference for the σ1 subtype. This high degree of selectivity is a significant finding, as general structure-activity relationship studies suggest that medium-sized N-substituents can sometimes yield unselective compounds, highlighting the importance of other molecular features in directing receptor subtype preference. nih.govacs.org
| Compound | σ1 Receptor Affinity (Ki, nM) | σ1/σ2 Selectivity Ratio | Reference |
|---|---|---|---|
| 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] | 1.14 | >1100 | nih.gov |
| 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile | 1.54 | 1030 | acs.org |
To assess its broader selectivity, the analog 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] was evaluated against a wide panel of other biological targets. nih.gov The compound was found to be highly selective for the σ1 receptor when screened against more than 60 other receptors, ion channels, and neurotransmitter transporters. nih.gov Notably, it did not show significant interaction with the human ether-a-go-go-related gene (hERG) cardiac potassium channel, an important consideration in drug development to avoid potential cardiac side effects. nih.gov
In Vitro Pharmacological Activity Profiling
The characterization of these compounds extends beyond simple binding affinity to an assessment of their functional effects at the receptor level.
The binding affinities (Ki values) for the spiro[benzofuran-1,4'-piperidine] analogs were determined using radioligand competition binding assays. nih.govacs.org In these experiments, the ability of the test compound to displace a known high-affinity radiolabeled ligand from the σ1 and σ2 receptors is measured. This technique allows for the precise quantification of a compound's binding potency, providing the Ki values that indicate how strongly it binds to the receptor.
Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For the analog 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], its functional activity was evaluated using an in vivo capsaicin (B1668287) pain model. nih.gov The compound displayed analgesic activity, which is indicative of σ1 receptor antagonism. nih.gov This functional characterization confirms that this particular analog does not activate the σ1 receptor but instead acts to block its function. nih.gov
In Vivo (Animal Model) Pharmacological Efficacy Studies
Extensive literature searches did not yield specific in vivo pharmacological efficacy studies for the compound 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]. The following subsections are based on the requested outline but could not be populated with data due to the absence of publicly available research on this specific molecule in animal models.
Modulation of Neurotransmitter Systems
There is no available in vivo data from animal models detailing the modulation of neurotransmitter systems by 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]. Research into how this compound affects neurotransmitter release, reuptake, or receptor binding in a living organism has not been published.
Investigational Models for Analgesic Activity (e.g., Neuropathic Pain Models)
Similarly, there are no published in vivo studies investigating the analgesic activity of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] in animal models. Consequently, its efficacy in established investigational models for pain, including those for neuropathic pain, remains uncharacterized.
Metabolic Pathways and Pharmacokinetic Assessment Non Human & in Vitro
In Vitro Metabolic Stability in Hepatic Microsomes
In vitro studies using liver microsomes are fundamental in predicting a compound's metabolic fate in vivo. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
Studies on the closely related compound, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], in both rat and human liver microsomes have identified several key metabolic pathways. The compound was found to be rapidly metabolized, with seven distinct metabolites being identified. nih.gov The primary metabolic transformations were N-debenzylation and hydroxylation, resulting in these being the major metabolic products. nih.gov N-dealkylation is a common metabolic route for compounds containing a benzyl (B1604629) group attached to a nitrogen atom, particularly within a piperidine (B6355638) ring. nih.gov This process involves the enzymatic removal of the benzyl group. Hydroxylation, another major pathway, involves the addition of a hydroxyl group to the molecule, which increases its water solubility and facilitates excretion.
Table 1: Identified Metabolites of a Close Analog in Liver Microsomes
| Parent Compound | Major Metabolites |
|---|---|
| 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] | N-debenzylated metabolite |
| Hydroxylated metabolite |
Data derived from a study on a methoxy (B1213986) derivative of the subject compound. nih.gov
The cytochrome P450 system is a critical component of Phase I metabolism. nih.gov Research on the methoxy analogue of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] has pinpointed specific CYP isoenzymes involved in its breakdown. Studies utilizing recombinant CYP isoenzymes demonstrated that CYP3A4 is responsible for the formation of all identified metabolites. nih.gov
Interestingly, while not involved in its metabolism, the compound was found to be an inhibitor of another important isoenzyme, CYP2D6, with an IC50 value of 88 nM. nih.gov This suggests a potential for drug-drug interactions if co-administered with other drugs that are substrates of CYP2D6. The N-dealkylation of 4-aminopiperidine (B84694) drugs is frequently catalyzed by CYP3A4. nih.govacs.org
Table 2: Role of CYP Isoenzymes in the Metabolism of a Close Analog
| CYP Isoenzyme | Role | Finding |
|---|---|---|
| CYP3A4 | Metabolism | Produced all identified metabolites |
| CYP2D6 | Inhibition | Inhibited by the compound (IC50 = 88 nM) |
Data derived from a study on a methoxy derivative of the subject compound. nih.gov
In Vivo (Animal Model) Pharmacokinetic Profile
While detailed in vivo pharmacokinetic data for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] are not available in the public domain, general principles and data from structurally related compounds can provide a speculative overview of its potential behavior in animal models.
The potential for central nervous system activity is a key feature of many spiro[isobenzofuran-piperidine] derivatives. nih.gov For a compound to be active in the central nervous system, it must effectively cross the blood-brain barrier and distribute into brain tissue. Although direct studies on the brain uptake of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] are not available, the structural class of N-benzylpiperidine derivatives has been investigated for its ability to access the brain. nih.govnih.govacs.org
The rapid in vitro metabolism observed with the methoxy analogue suggests that 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] would likely undergo significant first-pass metabolism in the liver, leading to a high systemic clearance. nih.gov The formation of more polar metabolites, such as hydroxylated and N-debenzylated products, would facilitate renal excretion. The stability of the N-benzyl substructure is a key determinant of the metabolic rate for these types of compounds. nih.gov
The ability of a molecule to cross the blood-brain barrier is governed by several physicochemical properties, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some N-benzyl-piperidine derivatives suggest they are capable of crossing the blood-brain barrier. nih.gov Furthermore, experimental assays have confirmed that certain compounds containing the N-benzylpiperidine moiety can indeed cross this barrier. nih.gov Given its structural features, it is plausible that 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] may also exhibit some degree of blood-brain barrier penetration, a critical step for any potential CNS activity.
Design and Synthesis of Radiolabeled Derivatives (e.g., [¹⁸F]Fluspidine)
The design of radiolabeled derivatives of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] has been centered on introducing a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F), into the molecular structure without compromising its high affinity and selectivity for the target receptor. A prominent example of such a radioligand is [¹⁸F]Fluspidine, also known as 1'-benzyl-3-(2-[¹⁸F]fluoroethyl)-3H-spiro[ nih.govbenzofuran-1,4'-piperidine]. nih.govresearchgate.net The selection of fluorine-18 is advantageous due to its favorable physical and nuclear properties, including a half-life of 109.8 minutes, which allows for multi-step radiosynthesis and imaging studies of longer duration.
The synthesis of [¹⁸F]Fluspidine is typically achieved through a one-step nucleophilic [¹⁸F]fluoride substitution reaction. nih.govresearchgate.net This method involves the displacement of a suitable leaving group, such as a tosylate, from a precursor molecule by the [¹⁸F]fluoride ion. The [¹⁸F]fluoride is produced in a cyclotron and needs to be activated for the nucleophilic substitution. This is commonly achieved by using a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 complex, which sequesters the potassium ion and enhances the nucleophilicity of the fluoride ion. The reaction is generally carried out in an aprotic polar solvent like acetonitrile at an elevated temperature to facilitate the substitution. acs.orguit.nonih.gov Automated synthesis modules are often employed to handle the radioactive materials safely and ensure reproducible production of the radiotracer. nih.govmdpi.comnih.gov
For a radioligand to be suitable for in vivo imaging, high radiochemical purity and specific activity are paramount. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form, while specific activity is the amount of radioactivity per unit mass of the compound. unm.edu
[¹⁸F]Fluspidine can be synthesized with high radiochemical purity, typically exceeding 99%. nih.govresearchgate.net This is crucial to ensure that the observed PET signal originates from the intended radiotracer and not from radioactive impurities. The specific activity of [¹⁸F]Fluspidine is also reported to be high, in the range of 150-350 GBq/µmol. nih.govresearchgate.net High specific activity is important for receptor imaging studies to minimize the administered mass of the compound, thereby avoiding pharmacological effects and ensuring that the radioligand acts as a true tracer.
| Radiosynthesis Parameter | Reported Value for [¹⁸F]Fluspidine |
| Radiochemical Yield | 35-45% |
| Radiochemical Purity | ≥ 99.6% |
| Specific Activity | 150-350 GBq/µmol |
| Total Synthesis Time | 90-120 min |
In Vitro Radioligand Binding and Autoradiographic Studies
Before a radioligand is used for in vivo imaging, its binding characteristics are thoroughly evaluated in vitro. For fluspidine, the non-radioactive analogue of [¹⁸F]Fluspidine, competitive binding assays have demonstrated a high affinity for σ₁ receptors, with a reported inhibition constant (Ki) of 0.59 nM. nih.govresearchgate.net
Autoradiographic studies on brain slices using [¹⁸F]Fluspidine have shown a distribution pattern consistent with the known expression of σ₁ receptors. nih.govresearchgate.net The binding of the radiotracer in these studies was shown to be specific, as it could be significantly reduced by co-incubation with a known σ₁ receptor antagonist, haloperidol. nih.govresearchgate.net Conversely, the binding was not affected by inhibitors of other receptors, confirming the selectivity of [¹⁸F]Fluspidine for the σ₁ receptor. nih.govresearchgate.net
Radioligand Development and Molecular Imaging Applications
Validation of Target Specificity (e.g., Blocking Studies)
The validation of target specificity is a critical step in the development of radioligands for molecular imaging. This process ensures that the radiolabeled compound binds with high affinity and selectivity to its intended biological target, thereby guaranteeing that the imaging signal accurately reflects the distribution and density of that target. For derivatives of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine], which have been extensively investigated as ligands for sigma (σ) receptors, blocking studies are fundamental to confirming this specificity.
Blocking studies, typically performed as in vitro competition binding assays, are employed to determine the binding affinity and selectivity of a novel ligand. In these experiments, the ability of the unlabeled ligand (the "competitor") to displace a known radioligand from its target receptor is measured. The results are often expressed as an inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Research into spiro[isobenzofuran-1,4'-piperidine] derivatives has demonstrated their high affinity and selectivity, primarily for the σ₁ receptor subtype. For instance, 1'-benzyl-3-methoxy-3H-spiro[ oup.combenzofuran-1,4'-piperidine] was identified as a potent σ₁ receptor ligand with a Ki of 1.14 nM. oup.comnih.gov Crucially, this compound exhibited extraordinary selectivity for the σ₁ receptor over the σ₂ subtype, with a selectivity ratio greater than 1100. oup.comnih.gov Further validation of its target specificity was achieved by screening it against a large panel of over 60 other receptors, ion channels, and neurotransmitter transporters, where it showed negligible interaction. oup.comnih.gov
Similarly, extensive structure-activity relationship (SAR) studies on a series of spiro[ oup.combenzofuran-1,4'-piperidines] with different substituents have been conducted to optimize affinity and selectivity. The introduction of a cyano group at the 3-position of the spirocycle was found to produce compounds with high σ₁ receptor affinity and selectivity. researchgate.net One of the most potent compounds identified in these studies was 1'-benzyl-3,4-dihydrospiro[ oup.combenzopyran-1,4'-piperidine]-3-carbonitrile, which displayed a Ki value of 1.54 nM for the σ₁ receptor and a σ₁/σ₂ selectivity ratio of 1030. researchgate.net
The data from these blocking studies are essential for confirming that a radiolabeled version of the ligand will bind specifically to the intended target in vivo, a prerequisite for its use as a molecular imaging agent.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | σ₁/σ₂ Selectivity Ratio |
|---|---|---|---|
| 1'-benzyl-3-methoxy-3H-spiro[ oup.combenzofuran-1,4'-piperidine] | σ₁ | 1.14 | >1100 |
| 1'-benzyl-3,4-dihydrospiro[ oup.combenzopyran-1,4'-piperidine]-3-carbonitrile | σ₁ | 1.54 | 1030 |
In addition to radioligand binding assays, target specificity for fluorescently labeled derivatives has been validated using similar principles. For example, novel fluorescent ligands based on the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold were developed as probes for σ₂ receptors. nih.govunito.it Their specificity was confirmed in flow cytometry and microscopy studies by performing blocking experiments. In these studies, the binding of the fluorescent probe to cells expressing the target receptor was prevented by pre-incubating the cells with a known selective, non-fluorescent ligand for that receptor, thus demonstrating the specific nature of the probe's interaction. nih.govunito.it These validation studies are crucial for the development of reliable tools for fluorescence-based imaging techniques. nih.govunito.it
Advanced Research Methodologies and Techniques
Analytical Techniques for Compound Characterization and Metabolite Identification
The definitive identification and characterization of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] and related compounds rely on a suite of advanced analytical techniques. These methods are essential for confirming the molecular structure, determining purity, and identifying metabolites formed through biological processes.
Compound Characterization: The structural elucidation of novel benzofuran (B130515) spiro-pyrrolidine derivatives, a class structurally related to spiro-piperidines, is typically confirmed using a combination of spectroscopic and chromatographic methods. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the atomic framework of the molecule. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition. mdpi.com Infrared (IR) spectroscopy is also used to identify characteristic functional groups within the molecule. nist.gov The purity of the synthesized compounds is often assessed using High-Performance Liquid Chromatography (HPLC). jk-sci.com
| Analytical Technique | Purpose in Characterization | Typical Application for Spiro[benzofuran-piperidine] Derivatives |
|---|---|---|
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information on the hydrogen and carbon skeleton of the molecule. | Used to confirm the successful synthesis and structural integrity of novel derivatives. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular mass and elemental formula. | Confirms the chemical formula of newly synthesized compounds. mdpi.com |
| Infrared (IR) Spectroscopy | Identifies specific functional groups present in the molecule. | Verifies the presence of key structural features in related molecules like spiro[benzofuran-3(2h),4'-piperidine]-2-one. nist.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture to assess purity. | Used to confirm the purity of the final compound, often requiring ≥98% for further studies. jk-sci.com |
| Column Chromatography | Purifies compounds from reaction mixtures. | A standard method for isolating and purifying synthesized spiro[isobenzofuran-piperidine] derivatives. nih.gov |
Metabolite Identification: Identifying the metabolites of a parent drug is critical for understanding its pharmacology, pharmacokinetics, and toxicology. creative-biolabs.com The process generally involves incubating the compound with various biological matrices, such as liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. creative-biolabs.com The resulting mixture is then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). High-resolution mass spectrometry is a primary tool for elucidating the chemical structures of metabolites both qualitatively and quantitatively. creative-biolabs.com While specific metabolite profiling studies for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] are not detailed in the provided context, the general workflow involves compound incubation, separation of metabolites, and structural elucidation using HR-MS. creative-biolabs.com This approach allows researchers to identify metabolic hotspots on the molecule, guiding further chemical modifications to improve drug stability and safety. creative-biolabs.com
High-Throughput Screening in Chemical Biology
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. While specific HTS campaigns featuring 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] are not explicitly detailed, the spiro-piperidine scaffold itself has been identified through such methods. For instance, the optimization of an initial HTS "hit" compound led to the discovery of a novel class of potent and selective spiro-piperidine antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R). nih.gov This demonstrates that HTS is a powerful methodology for identifying novel biological activities associated with the core spiro-piperidine structure, which can then be chemically elaborated—for example, by adding a benzyl (B1604629) group—to optimize potency and selectivity.
Chemoinformatics and Computational Drug Design
Chemoinformatics and computational drug design are indispensable tools in modern medicinal chemistry, enabling the rational design and analysis of compounds like 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]. The rigid spirocyclic structure of this class of compounds is considered a valuable scaffold for designing novel therapeutic agents with enhanced efficacy. guidechem.com
Computational techniques, particularly molecular docking, are used to predict and analyze the binding of these molecules to their biological targets. For example, molecular docking simulations have been employed to understand how benzofuran spiro-pyrrolidine derivatives, which share a spirocyclic core, might bind to antitumor targets through interactions like hydrogen bonds. mdpi.comnih.gov Similarly, docking studies were performed on derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] to investigate their interactions with the σ2 receptor, which became possible following the release of the receptor's X-ray crystal structure. unito.it These computational models help rationalize observed biological activities and guide the synthesis of new analogs with improved binding affinity. researchgate.net
| Computational Method | Application | Example with Related Spiro Compounds |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor's active site. | Used to study the binding of spiro-piperidine derivatives to targets like the σ2 receptor and antileishmanial enzymes. unito.itresearchgate.net |
| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to confirm the stability of ligand-protein complexes. | Confirmed a stable and high-potential binding of spiro-piperidine derivatives to the Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1) enzyme. researchgate.net |
| Chemoinformatic Analysis | Calculates and analyzes physicochemical and structural properties of molecules. | The unique spirocyclic structure is recognized as a valuable pharmacophore for designing drugs targeting the central nervous system. guidechem.com |
Development of Robust Assays for Biological Evaluation
The biological evaluation of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] and its analogs requires the development of robust and specific assays. These assays are essential for determining the compound's activity, selectivity, and mechanism of action.
A significant advancement in assay development for this class of compounds is the creation of fluorescent probes. Researchers have functionalized the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] core with fluorescent tags to create high-affinity ligands for sigma (σ) receptors. nih.gov These fluorescent probes enable the study of σ2 receptors using advanced, fluorescence-based techniques such as:
Flow Cytometry: To quantify receptor expression on cell surfaces. nih.gov
Confocal and Live Cell Microscopy: To visualize the localization and dynamics of receptors within cells. nih.gov
In addition to fluorescence-based assays, other biological evaluation methods are common for this scaffold. For antitumor activity, the inhibitory effects of benzofuran spiro-pyrrolidine derivatives have been evaluated using cell viability assays (like the MTT assay) on various human and mouse cancer cell lines. mdpi.comnih.gov For central nervous system applications, in vivo assays, such as the inhibition of tetrabenazine-induced ptosis in mice, have been used to screen spiro[isobenzofuran-1(3H),4'-piperidines] for antidepressant-like activity. nih.gov Furthermore, radioligand binding assays are a standard method to determine the binding affinities (expressed as Kᵢ values) of these compounds to their specific receptor targets. unito.it
Future Research Directions and Translational Potential
Design of Metabolically Stable Analogues
A significant hurdle in the development of therapeutic agents is their metabolic stability. The parent compound, and its close analogues, have been shown to undergo rapid metabolism, primarily mediated by cytochrome P450 enzymes. nih.gov Research into a closely related compound, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], revealed that N-debenzylation and hydroxylation are the main metabolic pathways. nih.gov This suggests that the N-benzyl group is a primary site of metabolic instability.
Future strategies to design metabolically stable analogues will likely focus on modifications to prevent these metabolic transformations. Key approaches include:
Introduction of Steric Hindrance: Introducing bulky substituents on the benzyl (B1604629) ring or at positions adjacent to the nitrogen atom can sterically hinder the approach of metabolic enzymes.
Modification of Electronic Properties: The introduction of electron-withdrawing groups on the benzyl ring can decrease the electron density at the benzylic position, making it less susceptible to oxidation.
Bioisosteric Replacement: Replacing the N-benzyl group with other moieties that mimic its pharmacophoric features but possess greater metabolic stability is a promising strategy. Examples of potential bioisosteres for the benzyl group are presented in the table below.
| Bioisosteric Replacement | Rationale for Increased Metabolic Stability |
| Phenylpropyl | Increased chain length can alter binding to metabolic enzymes. |
| Cyclohexylmethyl | Removal of the aromatic ring eliminates susceptibility to aromatic hydroxylation. |
| Pyridylmethyl | The nitrogen atom in the pyridine (B92270) ring can alter the electronic properties and metabolic profile. |
Insights from structure-metabolism relationship studies of other heterocyclic compounds, such as piperazin-1-ylpyridazines, have demonstrated that targeted structural modifications can lead to a significant improvement in metabolic stability. rsc.org Similar systematic studies on 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] and its derivatives will be crucial for the development of drug candidates with improved pharmacokinetic profiles.
Exploration of Novel Biological Targets Beyond Sigma Receptors
While the spiro[benzofuran-piperidine] scaffold is well-known for its affinity for sigma receptors, its structural rigidity and three-dimensional nature make it a "privileged scaffold" capable of interacting with a diverse range of biological targets. psu.eduresearchgate.net Indeed, derivatives of the core spiro[isobenzofuran-1(3H),4'-piperidine] structure have shown activity at several other receptors, highlighting the potential for this chemical class to be developed for a variety of therapeutic indications. nih.govnih.govnih.govnih.govnih.gov
The table below summarizes some of the biological targets that have been explored for analogues of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine].
| Biological Target | Therapeutic Area | Reference |
| Melanin-concentrating hormone 1 receptor (MCH-1R) | Obesity | nih.gov |
| Nociceptin receptor (NOP) | Pain, Cough | nih.gov |
| Melanocortin subtype-4 receptor (MC4R) | Obesity, Metabolic Disorders | nih.gov |
| Histone-lysine N-methyltransferase (ASH1L) | Cancer | nih.gov |
| Central Nervous System (CNS) targets | Antidepressants | nih.gov |
Future research should involve comprehensive screening of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] and its derivatives against a broad panel of receptors, enzymes, and ion channels. This could unveil novel biological activities and open up new therapeutic avenues. For instance, the structural similarity to compounds with known anticancer or anti-inflammatory properties suggests that these are promising areas for investigation. nih.govnih.govresearchgate.netrsc.org Molecular docking studies can also be employed to predict potential interactions with various protein targets, guiding the experimental screening process. nih.govmdpi.com
Expanding Applications in Materials Science
The unique three-dimensional and rigid structure of spiro compounds, including the 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] scaffold, imparts desirable properties for applications in materials science. The spiro linkage creates a perpendicular arrangement of two molecular planes, which can effectively suppress intermolecular interactions and improve the morphological stability of materials. acs.org This has led to the widespread investigation of spiro compounds in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). acs.orgresearchgate.net
Potential applications of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] and its derivatives in materials science include:
Host Materials for OLEDs: The high thermal stability and well-defined molecular structure of spiro compounds make them excellent candidates for host materials in phosphorescent and fluorescent OLEDs. acs.org
Organic Semiconductors: The ability to functionalize the benzofuran (B130515) and piperidine (B6355638) rings allows for the tuning of electronic properties, which could lead to the development of novel organic semiconductors.
Advanced Polymers: Incorporation of the rigid spiro scaffold into polymer backbones could enhance the thermal and mechanical properties of the resulting materials. chemimpex.com
While research in this area for this specific compound is still in its infancy, the foundational principles of spiro compounds in materials science suggest a promising future. acs.orgacs.orgresearchgate.net
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of the spiro[benzofuran-piperidine] core and its derivatives has been an active area of research. psu.edunih.gov Convenient laboratory syntheses have been developed, often involving lithiation followed by addition to a piperidone and acid-catalyzed cyclization. nih.gov However, the increasing demand for structurally diverse libraries of these compounds for drug discovery and materials science necessitates the development of more advanced and efficient synthetic strategies.
Future directions in the synthesis of complex derivatives of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] could involve:
Catalyst-Driven Scaffold Diversity: The use of different catalysts with a common starting material can lead to a variety of structurally distinct products. nih.govwhiterose.ac.uk This approach could be used to rapidly generate a library of diverse spirocyclic compounds.
Asymmetric Synthesis: The development of enantioselective synthetic methods is crucial for producing single-enantiomer compounds, which often have improved therapeutic indices. researchgate.netacs.org
Multi-component Reactions: One-pot, multi-component reactions offer an efficient and atom-economical way to construct complex molecules from simple starting materials. mdpi.comresearchgate.net
Flow Chemistry: The use of continuous flow reactors can enable safer, more scalable, and more efficient synthesis of these compounds. whiterose.ac.uk
The table below highlights some advanced synthetic strategies that could be applied to the synthesis of complex derivatives of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine].
| Synthetic Strategy | Advantages |
| Catalyst-Driven Diversity | Rapid generation of diverse scaffolds from a common intermediate. nih.govwhiterose.ac.uk |
| Asymmetric Catalysis | Access to enantiomerically pure compounds with potentially improved biological activity. researchgate.netacs.org |
| Multi-component Reactions | High efficiency, atom economy, and operational simplicity. mdpi.comresearchgate.net |
| Flow Chemistry | Improved safety, scalability, and reaction control. whiterose.ac.uk |
By embracing these modern synthetic methodologies, chemists can unlock the full potential of the 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] scaffold for a wide range of applications.
Q & A
Q. Key techniques :
- NMR : ¹H and ¹³C NMR verify the spiro junction (e.g., distinct signals for benzofuran C2 and piperidine C4' at δ 4.1–4.3 ppm and δ 2.8–3.2 ppm, respectively) .
- X-ray crystallography : Resolves spatial arrangement; the benzofuran and piperidine planes form a ~90° dihedral angle .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 189.25 [M+H⁺]) confirm the molecular formula (C₁₂H₁₅NO) .
Advanced: What methodologies are used to resolve enantiomers and assess their σ1 receptor binding differences?
Enantiomers are separated via preparative HPLC with chiral columns (e.g., Chiralpak® AD-H). Absolute configuration is determined by:
- CD spectroscopy : Compares experimental and computed electronic circular dichroism (ECD) spectra .
- Radioligand binding assays : (S)-enantiomers show 3x higher σ1 affinity (Ki = 2.1 nM) than (R)-enantiomers (Ki = 6.3 nM) using [³H]-(+)-pentazocine .
Metabolic stability : (S)-enantiomers degrade slower in hepatic microsomes, analyzed via LC-Orbitrap-MS to identify oxidative metabolites .
Advanced: How does structural modification (e.g., methoxy substitution) impact σ1/σ2 receptor selectivity?
- Methoxy at C3 : Increases σ1 affinity (e.g., 1'-benzyl-3-methoxy derivative: σ1 Ki = 0.8 nM vs. σ2 Ki = 52 nM) due to enhanced H-bonding with Glu172 in the receptor .
- Benzyl vs. alkyl groups : Benzyl at N1' improves membrane permeability (logP = 2.1) and CNS penetration .
- Ring size variation : 6-membered benzofuran outperforms 5-membered analogs in receptor occupancy (PET tracer studies) .
Advanced: How do contradictory cytotoxicity and neuroprotective effects reported in literature arise?
- Dose dependency : Cytotoxicity (IC₅₀ = 50 µM) occurs via mitochondrial dysfunction (reduced ATP, ROS elevation) . At lower doses (1–10 µM), neuroprotection is observed through σ1-mediated ER stress modulation .
- Cell-type specificity : Neuronal cells show higher resilience due to σ1 receptor overexpression compared to cancer lines (e.g., HepG2) .
Basic: What are the applications of this compound in material science?
- Polymer reinforcement : Incorporation into polyurethane matrices increases tensile strength by 30% and thermal stability (Tg elevated by 15°C) due to rigid spirocyclic motifs .
- Solubility challenges : Poor aqueous solubility (logP = 2.5) limits use; co-crystallization with succinic acid improves dispersibility .
Advanced: What analytical strategies resolve metabolic pathways of 1'-benzyl derivatives?
- Metabolite profiling : LC-HRMS identifies N-debenzylation (major pathway) and hydroxylation at C5 of benzofuran .
- Isotope labeling : ¹⁴C-tracing quantifies biliary excretion (60%) vs. renal clearance (30%) in rodent models .
Basic: How do computational models predict the pharmacokinetics of spirocyclic piperidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
